molecular formula C11H14F6N3PRu B15148309 Tris(acetonitrile) cyclopenta-1,3-dien-1-ylrutheniumylium hexafluorophosphate

Tris(acetonitrile) cyclopenta-1,3-dien-1-ylrutheniumylium hexafluorophosphate

Cat. No.: B15148309
M. Wt: 434.3 g/mol
InChI Key: YZNUXQUPLOQQCO-UHFFFAOYSA-N
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Description

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is an organoruthenium compound with the chemical formula [(C₅H₅)Ru(CH₃CN)₃]PF₆. It is a yellow-brown solid that is soluble in polar organic solvents . This compound is widely used in coordination chemistry as a source of RuCp⁺ for further derivatization and in organic synthesis as a homogeneous catalyst .

Preparation Methods

The synthesis of Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate involves a two-step process starting from (benzene)ruthenium dichloride dimer .

  • First Step: : The cyclopentadienyl (Cp) group is installed using cyclopentadienylthallium: [ \text{[(C₆H₆)RuCl₂]₂ + 2 TlCp + 2 NH₄PF₆ → 2 [Cp(C₆H₆)Ru]PF₆ + 2 TlCl + 2 NH₄Cl} ]

  • Second Step: : Photochemical displacement of the benzene ligand is carried out, which is replaced by three equivalents of acetonitrile (MeCN): [ \text{[Cp(C₆H₆)Ru]PF₆ + 3 MeCN → [CpRu(NCMe)₃]PF₆ + C₆H₆} ]

Chemical Reactions Analysis

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate undergoes various types of reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate can be compared with other similar compounds such as:

These compounds share similar catalytic properties but differ in their specific ligands and reaction conditions. Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is unique due to its specific combination of acetonitrile and cyclopentadienyl ligands, which provide distinct reactivity and selectivity in catalytic processes.

Properties

Molecular Formula

C11H14F6N3PRu

Molecular Weight

434.3 g/mol

IUPAC Name

acetonitrile;cyclopenta-1,3-diene;ruthenium(2+);hexafluorophosphate

InChI

InChI=1S/C5H5.3C2H3N.F6P.Ru/c1-2-4-5-3-1;3*1-2-3;1-7(2,3,4,5)6;/h1-3H,4H2;3*1H3;;/q-1;;;;-1;+2

InChI Key

YZNUXQUPLOQQCO-UHFFFAOYSA-N

Canonical SMILES

CC#N.CC#N.CC#N.C1C=CC=[C-]1.F[P-](F)(F)(F)(F)F.[Ru+2]

Origin of Product

United States

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